N-[(4-tert-butylphenyl)methyl]-5-chloro-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-tert-butylphenyl)methyl]-5-chloro-2-nitroaniline is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a tert-butyl group attached to a phenyl ring, a chloro group, and a nitro group on an aniline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-tert-butylphenyl)methyl]-5-chloro-2-nitroaniline typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the alkylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(4-tert-butylphenyl)methyl]-5-chloro-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted anilines and amines, depending on the specific reagents and conditions used .
Scientific Research Applications
N-[(4-tert-butylphenyl)methyl]-5-chloro-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[(4-tert-butylphenyl)methyl]-5-chloro-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and tert-butyl groups influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry and drug development .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-tert-butylphenyl)methyl]-2-(trifluoromethyl)benzamide
- 4-tert-Butylphenylacetylene
- Lilial (butylphenyl methylpropional)
Uniqueness
N-[(4-tert-butylphenyl)methyl]-5-chloro-2-nitroaniline is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C17H19ClN2O2 |
---|---|
Molecular Weight |
318.8 g/mol |
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]-5-chloro-2-nitroaniline |
InChI |
InChI=1S/C17H19ClN2O2/c1-17(2,3)13-6-4-12(5-7-13)11-19-15-10-14(18)8-9-16(15)20(21)22/h4-10,19H,11H2,1-3H3 |
InChI Key |
DYTPNOSLKXGPGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CNC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.